![molecular formula C13H16N2O4 B2584463 Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate CAS No. 2102412-69-9](/img/structure/B2584463.png)
Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
Benzyl carbamate can be synthesized from benzyl chloroformate with ammonia . Carbamate esters also arise via alcoholysis of carbamoyl chlorides . Alternatively, carbamates can be formed from chloroformates and amines . Carbamates may be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis
The molecular formula of Benzyl carbamate is C8H9NO2 . The structure can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .Chemical Reactions Analysis
Carbamate synthesis by amination (carboxylation) or rearrangement involves a three-component coupling of amines, carbon dioxide, and halides . This enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Physical And Chemical Properties Analysis
Benzyl carbamate is a white solid . It is soluble in organic solvents and moderately soluble in water . The compound has a molecular weight of 151.163 Da .Scientific Research Applications
Drug Design and Medicinal Chemistry
The carbamate group, which is a key structural motif in Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate, is used in many approved drugs and prodrugs . Carbamates are specifically designed to make drug−target interactions through their carbamate moiety . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Synthesis of Primary Amines
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .
Condensation Reactions
Research data shows that the acid-catalyzed condensation reaction between benzyl carbamate and glyoxal in a ratio of 2:1 performed in a series of polar protic and aprotic solvents . This process is important in the formation of caged compounds of aza- and oxaazaisowurtzitanes .
Agricultural Chemicals
Carbamate derivatives, like Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate, are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .
Chemical and Paint Industry
In the chemical and paint industry, carbamates serve as starting materials, intermediates, and solvents .
Organic Synthesis and Peptide Chemistry
Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Carrier Systems
Mechanism of Action
Target of Action
Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate is a type of carbamate . Carbamates are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Carbamates in general are known to interact with their targets through the formation of carbamate esters . These esters are formed when the carbamate compound reacts with an alcohol group present on the target molecule .
Biochemical Pathways
Carbamates are known to be involved in a variety of biochemical processes, including the synthesis of peptides .
Pharmacokinetics
It is known that carbamates are generally soluble in organic solvents and moderately soluble in water , which may influence their bioavailability.
Result of Action
Carbamates are known to have a variety of biological effects, depending on their specific targets and the nature of their interactions with these targets .
Action Environment
The action, efficacy, and stability of Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate can be influenced by various environmental factors. For instance, the solubility of carbamates in different solvents can affect their distribution and bioavailability . Additionally, factors such as temperature and pH can influence the stability of carbamates and their interactions with their targets .
Safety and Hazards
Future Directions
While specific future directions for Benzyl ®-(5-oxo-1,4-oxazepan-6-YL)carbamate are not available, carbamates in general have received widespread attention due to their recyclability and self-healing properties . The strategy of regulating the dynamic network rearrangement kinetics through varying the monomer structure is particularly interesting .
properties
IUPAC Name |
benzyl N-[(6R)-5-oxo-1,4-oxazepan-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12-11(9-18-7-6-14-12)15-13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUBUSVCKYGOV-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (R)-(5-oxo-1,4-oxazepan-6-YL)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.